3-Chloro-6-methylisoquinoline

Description

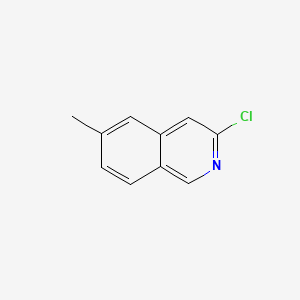

3-Chloro-6-methylisoquinoline (CAS: 1259224-12-8) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol. It features a chlorine substituent at the 3-position and a methyl group at the 6-position on the fused benzene-pyridine ring system. This compound is typically stored at 2–8°C to ensure stability, as indicated in its product specifications .

Properties

IUPAC Name |

3-chloro-6-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKLBKPDZFJVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306989 | |

| Record name | 3-Chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259224-12-8 | |

| Record name | 3-Chloro-6-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields .

Another method includes the use of green and clean syntheses, such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts . These methods are more environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 3-substituted-6-methylisoquinoline derivatives.

Oxidation: Formation of this compound-1-carboxylic acid or aldehyde.

Reduction: Formation of 3-chloro-6-methyltetrahydroisoquinoline.

Scientific Research Applications

3-Chloro-6-methylisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Chloro-6-methylisoquinoline with five structurally related isoquinoline derivatives:

Biological Activity

3-Chloro-6-methylisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique structure that includes both chlorine and methyl substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C10H8ClN, and it appears as a pale yellow crystalline solid. The synthesis of this compound can be achieved through various methods:

- Microwave-assisted cyclization : This method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, which enhances reaction rates and yields.

- Solvent-free conditions : Green chemistry approaches are employed to minimize environmental impact, utilizing recyclable catalysts for cleaner synthesis.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to the inhibition or activation of various biochemical pathways, which are crucial for its antimicrobial and anticancer effects. The exact mechanisms are still under investigation, but initial studies suggest that it may interact with enzymes or receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that isoquinoline derivatives, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that isoquinoline derivatives possess significant antifungal activity against strains such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) reported as low as 4 μM for some derivatives .

- Anticancer Properties : Isoquinolines have been explored for their potential in cancer therapy. For example, compounds derived from isoquinolines have demonstrated activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted on various isoquinoline derivatives, including this compound, showed promising results against fungal pathogens. The study utilized the MIC assay to evaluate efficacy, revealing that certain derivatives exhibited potent antifungal properties .

- Cytotoxicity Assays : In vitro cytotoxicity assays were performed on cancer cell lines treated with this compound. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways in cancer cells, highlighting its role in programmed cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloroisoquinoline | Lacks methyl group at position 6 | Moderate antimicrobial activity |

| 6-Methylisoquinoline | Lacks chlorine atom at position 3 | Limited anticancer properties |

| 3-Bromo-6-methylisoquinoline | Bromine instead of chlorine | Enhanced antibacterial effects |

The presence of both chlorine and methyl groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for 3-Chloro-6-methylisoquinoline, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors or halogenation of methyl-substituted isoquinoline derivatives. For example, Friedländer condensation using 2-aminobenzaldehyde derivatives and ketones under acidic conditions can yield the isoquinoline core, followed by selective chlorination at the 3-position . Yield optimization depends on reaction temperature, catalyst selection (e.g., Lewis acids like AlCl₃ for electrophilic substitution), and purification methods (e.g., column chromatography with silica gel). Impurity profiles should be monitored via HPLC (C18 columns, acetonitrile/water mobile phase) to assess regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic proton signals in the 7.0–8.5 ppm range (¹H) and carbon shifts near 120–150 ppm (¹³C) confirm the isoquinoline scaffold. Methyl groups at C6 appear as a singlet (~2.5 ppm for ¹H, ~20 ppm for ¹³C), while chlorine at C3 deshields adjacent carbons .

- IR : Stretching frequencies at ~3050 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N), and ~680 cm⁻¹ (C-Cl) validate functional groups .

- MS : High-resolution ESI-MS should show [M+H]⁺ at m/z 178.0395 (C₁₀H₈ClN⁺) with isotopic peaks confirming chlorine presence .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability tests via accelerated aging (40°C/75% RH for 6 months) should show <5% decomposition by HPLC. Moisture-sensitive handling is critical due to potential hydrolysis of the C-Cl bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refines bond lengths and angles, particularly verifying the Cl and methyl positions. Space group determination (e.g., P2₁/c) and residual density maps (<0.5 eÅ⁻³) ensure accuracy. For disordered structures, TWINABS can model twinning, while PLATON checks for voids .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges to predict reactivity. Molecular docking (AutoDock Vina) assesses binding affinities with biological targets (e.g., kinase enzymes), validated by MD simulations (NAMD, 100 ns) .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies. Meta-analyses (RevMan software) can resolve discrepancies in IC₅₀ values by adjusting for variables like cell line variability, assay conditions, and solvent effects (DMSO vs. aqueous buffers). Sensitivity analyses identify outlier datasets .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

- Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl at –78°C selectively deprotonates positions adjacent to the methyl group. Transition-metal catalysis (e.g., Pd-catalyzed C-H activation) introduces aryl/heteroaryl groups at C5 or C8. Computational modeling (DFT) predicts directing group efficacy .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Q. How can researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Combine orthogonal methods:

Q. What experimental controls are critical in assessing the cytotoxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.